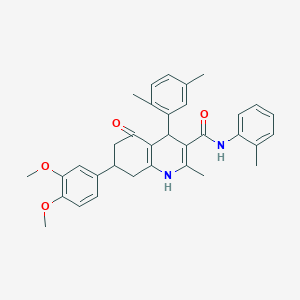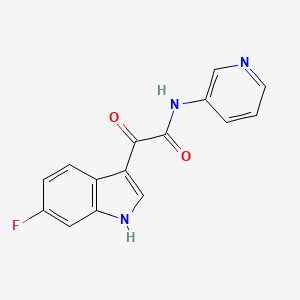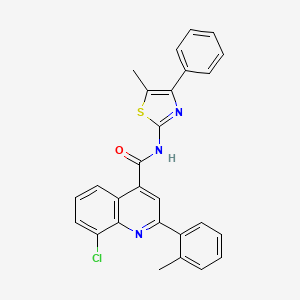![molecular formula C15H15NO4S B4734647 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid
描述
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid, also known as PPARγ agonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the thiazolidinedione class of drugs and acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ).
作用机制
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist acts as an agonist for the 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ receptor, which is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ by 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist leads to the transcriptional activation of target genes involved in glucose uptake, lipid metabolism, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include improved insulin sensitivity, increased glucose uptake in adipose tissue and skeletal muscle, reduced adipocyte differentiation and lipid accumulation, weight loss, inhibition of tumor growth, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include its well-established mechanism of action, extensive research on its therapeutic applications, and availability of synthetic compounds for use in experiments. The limitations of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include the potential for off-target effects, variability in response among different cell types and animal models, and the need for careful dosing to avoid toxicity.
未来方向
For research on 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include the development of more selective agonists with reduced off-target effects, the identification of novel therapeutic applications in other diseases, and the optimization of dosing regimens to maximize therapeutic benefits while minimizing toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist and to identify potential biomarkers for patient selection and monitoring of therapy.
科学研究应用
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and inflammation. In diabetes, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. In obesity, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce adipocyte differentiation and lipid accumulation, leading to weight loss. In cancer, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)12-9-21-14(16-12)13-7-6-11(20-13)8-19-10-4-2-1-3-5-10/h1-7,12,14,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMDNRGBTOBYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(O2)COC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)



![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)


![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4734626.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4734648.png)
![butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B4734649.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)